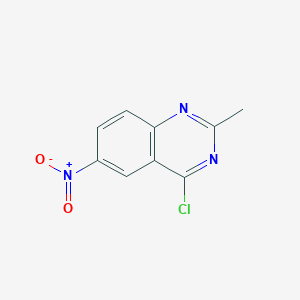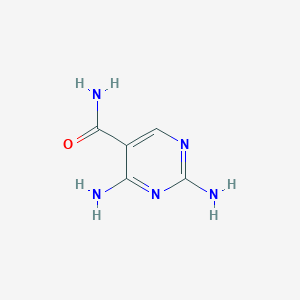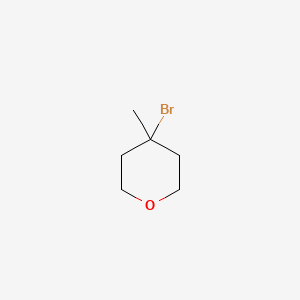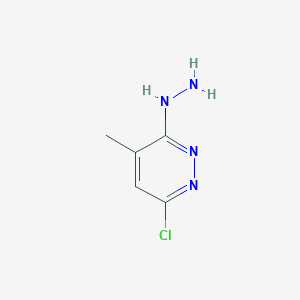
4-Chloro-2-methyl-6-nitroquinazoline
概要
説明
4-Chloro-2-methyl-6-nitroquinazoline is a compound that belongs to the quinazoline family, a class of heterocyclic aromatic organic compounds. Quinazolines are known for their diverse pharmacological activities and are often used as key intermediates in the synthesis of various drugs. The compound is characterized by the presence of a chloro group at the 4-position, a methyl group at the 2-position, and a nitro group at the 6-position on the quinazoline ring system.
Synthesis Analysis
The synthesis of quinazoline derivatives typically involves multiple steps, including cyclization, nitration, chlorination, and other substitution reactions. For instance, a general synthesis approach for 4-substituted quinazolines involves starting with a common intermediate such as 5,8-dimethyl-6-nitro-4-quinolone, which is then converted into a 4-chloroquinoline before introducing various substituents . Another example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, which starts from 4-methoxyaniline and proceeds through cyclization, nitration, and chlorination steps, achieving a high yield of 85% .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be confirmed using techniques such as X-ray crystallography, 1H NMR, and mass spectrometry (MS). X-ray crystallography provides detailed information about the arrangement of atoms within a crystal and can confirm the substitution pattern on the quinazoline ring . NMR and MS are instrumental in verifying the molecular structure by providing information about the chemical environment of the hydrogen atoms and the molecular weight of the compound, respectively .
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitution, nitration, reduction, cyclization, and chlorination, as part of their synthesis . They can also participate in hydrogen bonding interactions, as seen in the crystal structures of hydrogen-bonded co-crystals involving quinazoline and substituted benzoic acids . These interactions are crucial for the formation of stable crystal structures and can influence the compound's physical properties and reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methyl-6-nitroquinazoline can be inferred from related compounds. For example, the presence of a nitro group and a chloro substituent can affect the compound's acidity, reactivity, and hydrogen bonding capability . The substitution pattern on the quinazoline ring can also influence the compound's melting point, solubility, and stability. These properties are essential for the compound's potential use in pharmaceutical applications and its behavior in various chemical reactions.
科学的研究の応用
Chemical Synthesis and Medicinal Applications
4-Chloro-2-methyl-6-nitroquinazoline serves as an important intermediate in chemical synthesis. For instance, it's used in the synthesis of substituted quinolines and heterocycloquinolines, with applications in medicinal chemistry. These derivatives display a range of biological properties, including antibacterial, antimalarial, and anticancer activities. Studies have shown the effectiveness of these compounds in inhibiting tumor necrosis factor-alpha (TNF-α) production and T cell proliferation, indicating potential use in treating autoimmune diseases and cancer (Khodair et al., 1999); (Tobe et al., 2003).
Solid-Phase Synthesis
In pharmaceutical research, solid-phase synthesis utilizing 4-chloro-2-methyl-6-nitroquinazoline as a scaffold has been explored. This approach facilitates the creation of novel compounds, like dihydropyrazinoquinazolinones, which might have unique biological activities (Zhang et al., 2008).
Antileishmanial Activities
Compounds derived from 4-chloro-2-methyl-6-nitroquinazoline have shown promising antileishmanial activities. Studies have synthesized arylamino-nitroquinazolines, which demonstrate significant in vitro activities against Leishmania major, suggesting potential as antileishmanial drugs (Saad et al., 2016).
Antimicrobial and Antiviral Properties
Further research indicates the use of 4-chloro-2-methyl-6-nitroquinazoline derivatives in developing agents with antimicrobial and antiviral properties. Compounds have been synthesized to test against Plasmodium falciparum for antimalarial activity, and some have shown inhibition of SARS-CoV-2, offering insights into potential treatments for various infectious diseases (Zapol’skii et al., 2022).
Material Science Applications
In material science, derivatives of 4-chloro-2-methyl-6-nitroquinazoline have been investigated as corrosion inhibitors, highlighting their potential in protecting metals in industrial settings (Rbaa et al., 2019).
Safety and Hazards
The safety data sheet for 4-Chloro-2-methyl-6-nitroquinazoline indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
Many quinazoline derivatives, particularly 4-anilinoquinazolines, are known to act as tyrosine kinase inhibitors (tkis) for the treatment of different cancers .
Mode of Action
If it acts similarly to other quinazoline derivatives, it may interact with its targets by inhibiting the tyrosine kinase enzymes, thereby preventing the phosphorylation of proteins that are crucial for cell signaling in cancer cells .
Biochemical Pathways
If it acts as a tyrosine kinase inhibitor like other quinazoline derivatives, it may affect pathways related to cell growth and proliferation, particularly in cancer cells .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .
Result of Action
If it acts as a tyrosine kinase inhibitor like other quinazoline derivatives, it may inhibit the growth and proliferation of cancer cells .
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c .
特性
IUPAC Name |
4-chloro-2-methyl-6-nitroquinazoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c1-5-11-8-3-2-6(13(14)15)4-7(8)9(10)12-5/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLWKWGOOHGUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647977 | |
| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-nitroquinazoline | |
CAS RN |
74151-22-7 | |
| Record name | 4-Chloro-2-methyl-6-nitroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Indene-1,3(2H)-dione, 2-[bis(methylthio)methylene]-](/img/structure/B3032968.png)



![3-bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3032977.png)

![4-Bromo-N-[(E)-(4-ethoxyphenyl)methylidene]aniline](/img/structure/B3032979.png)
![5-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3032980.png)
![2-[(2-Chloroacetyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B3032981.png)



